Cas no 252555-44-5 (Benzene,2-fluoro-1-methyl-3-(methylthio)-)

Benzene,2-fluoro-1-methyl-3-(methylthio)- is a fluorinated aromatic compound featuring a methylthio substituent at the 3-position and a methyl group at the 1-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The fluorine atom enhances electrophilic substitution selectivity, while the methylthio group offers potential for further functionalization. Its well-defined molecular architecture ensures consistent performance in cross-coupling reactions and other transformations. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for reproducible results in synthetic applications.
Benzene,2-fluoro-1-methyl-3-(methylthio)- structure
252555-44-5 structure
Product Name:Benzene,2-fluoro-1-methyl-3-(methylthio)-
CAS No:252555-44-5
MF:C8H9FS
MW:156.220464468002
CID:246531
PubChem ID:15525728
Update Time:2025-10-24

Benzene,2-fluoro-1-methyl-3-(methylthio)- Chemical and Physical Properties

Names and Identifiers

    • Benzene,2-fluoro-1-methyl-3-(methylthio)-
    • Benzene, 2-fluoro-1-methyl-3-(methylthio)- (9CI)
    • 2-fluoro-1-methyl-3-methylsulfanylbenzene
    • 2-Fluoro-1-methyl-3-(methylsulfanyl)benzene
    • 252555-44-5
    • CS-0190623
    • DTXSID60573664
    • E91701
    • SCHEMBL1145218
    • (2-Fluoro-3-methylphenyl)(methyl)sulfane
    • FT-0705322
    • MFCD18825252
    • Inchi: 1S/C8H9FS/c1-6-4-3-5-7(10-2)8(6)9/h3-5H,1-2H3
    • InChI Key: MBTVCBHLXYHXOP-UHFFFAOYSA-N
    • SMILES: S(C)C1=CC=CC(C)=C1F

Computed Properties

  • Exact Mass: 156.04097
  • Monoisotopic Mass: 156.04089962g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 25.3Ų

Experimental Properties

  • PSA: 0

Benzene,2-fluoro-1-methyl-3-(methylthio)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Aaron
AR00BLX9-250mg
Benzene, 2-fluoro-1-methyl-3-(methylthio)- (9CI)
252555-44-5 95%
250mg
$500.00 2025-02-12
Aaron
AR00BLX9-1g
Benzene, 2-fluoro-1-methyl-3-(methylthio)- (9CI)
252555-44-5 95%
1g
$800.00 2025-02-12

Additional information on Benzene,2-fluoro-1-methyl-3-(methylthio)-

Introduction to Benzene,2-fluoro-1-methyl-3-(methylthio)- (CAS No. 252555-44-5)

Benzene,2-fluoro-1-methyl-3-(methylthio)-, identified by its Chemical Abstracts Service (CAS) number 252555-44-5, is a fluorinated aromatic compound with significant potential in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural and chemical properties, which make them valuable intermediates in the synthesis of more complex molecules.

The molecular structure of Benzene,2-fluoro-1-methyl-3-(methylthio)- consists of a benzene ring substituted with a fluoro group at the 2-position, a methyl group at the 1-position, and a methylthio group at the 3-position. This specific arrangement of functional groups imparts distinct reactivity and electronic characteristics to the molecule, making it a versatile building block for further chemical modifications.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability compared to their non-fluorinated counterparts. The presence of the fluoro group, in particular, has been shown to influence the pharmacokinetic properties of drugs, often leading to increased efficacy and reduced side effects. This has spurred extensive research into developing new methods for incorporating fluorine atoms into drug molecules.

The methylthio group in Benzene,2-fluoro-1-methyl-3-(methylthio)- also contributes to its chemical diversity. Methylthio groups are known for their ability to participate in various types of reactions, including nucleophilic substitution and coupling reactions, which are commonly employed in synthetic organic chemistry. This makes the compound a valuable precursor for the synthesis of more complex heterocyclic compounds and biologically active molecules.

One of the most compelling aspects of Benzene,2-fluoro-1-methyl-3-(methylthio)- is its potential application in the development of novel therapeutic agents. Researchers have been exploring its use as an intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have shown that fluorinated aromatic compounds can exhibit potent activity against enzymes involved in cancer metabolism and inflammation.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive wet-lab experiments. The use of molecular modeling techniques has been particularly useful in understanding how the structural features of Benzene,2-fluoro-1-methyl-3-(methylthio)- influence its interactions with biological targets. These insights have guided the design of derivatives with improved pharmacological properties.

The synthesis of Benzene,2-fluoro-1-methyl-3-(methylthio)- presents unique challenges due to the need for precise functionalization at multiple positions on the benzene ring. However, modern synthetic methodologies have made significant progress in addressing these challenges. Techniques such as cross-coupling reactions and metal-catalyzed transformations have enabled chemists to construct complex molecular architectures with high efficiency and selectivity.

In addition to its pharmaceutical applications, Benzene,2-fluoro-1-methyl-3-(methylthio)- has shown promise in agrochemical research. Fluorinated aromatic compounds are being explored as novel pesticides and herbicides due to their enhanced stability and bioactivity. The combination of a fluoro group and a methylthio group provides a unique profile that can be leveraged to develop next-generation crop protection agents.

The environmental impact of using fluorinated compounds is also a critical consideration in their development and application. While these compounds offer significant benefits in terms of efficacy and stability, their persistence in the environment raises concerns about potential long-term effects. Researchers are actively working on developing strategies to minimize environmental exposure while maintaining therapeutic efficacy.

The future direction of research on Benzene,2-fluoro-1-methyl-3-(methylthio)- and related compounds is likely to focus on expanding their applications into new therapeutic areas and developing more sustainable synthetic routes. Advances in green chemistry principles may provide innovative solutions for reducing the environmental footprint of fluorinated aromatic compounds without compromising their utility.

In conclusion, Benzene,2-fluoro-1-methyl-3-(methylthio)- (CAS No. 252555-44-5) represents a fascinating example of how structural modifications can lead to novel chemical entities with significant biological activity. Its unique combination of functional groups makes it a valuable tool for pharmaceutical and agrochemical research, offering opportunities for developing new drugs and crop protection agents with improved properties.

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